2-[(2-Aminoethyl)amino]-N-(pyridin-2-ylmethyl)acetamide
Description
2-[(2-Aminoethyl)amino]-N-(pyridin-2-ylmethyl)acetamide is a multifunctional acetamide derivative characterized by a pyridin-2-ylmethyl group attached to the amide nitrogen and a 2-aminoethylamino substituent on the adjacent carbon (Figure 1).
Properties
Molecular Formula |
C10H16N4O |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
2-(2-aminoethylamino)-N-(pyridin-2-ylmethyl)acetamide |
InChI |
InChI=1S/C10H16N4O/c11-4-6-12-8-10(15)14-7-9-3-1-2-5-13-9/h1-3,5,12H,4,6-8,11H2,(H,14,15) |
InChI Key |
ORTQIURCNKKUQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)CNCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Aminoethyl)amino]-N-(pyridin-2-ylmethyl)acetamide typically involves the reaction of 2-aminopyridine with an appropriate acylating agent. One common method involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Chemical Reactions Analysis
Schiff Base Formation
The primary amine on the aminoethyl side chain reacts with aldehydes or ketones to form imine linkages. This is exemplified in analogous systems where pyridine-containing amines undergo condensation with aldehydes:
Example Reaction :
2-[(2-Aminoethyl)amino]-N-(pyridin-2-ylmethyl)acetamide + Pyridine-2-carbaldehyde →
2-[({2-[(Pyridin-2-ylmethylidene)amino]ethyl}amino)-N-(pyridin-2-ylmethyl)acetamide
Conditions :
-
Solvent: Methanol or ethanol
-
Temperature: Room temperature to 60°C
-
Time: 2–12 hours
Key Observations :
-
The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration .
-
The resulting Schiff base can act as a polydentate ligand for transition metals (see Section 2) .
Metal Coordination Chemistry
The compound’s nitrogen donors (pyridine, primary/secondary amines) enable coordination with metal ions, forming stable complexes:
Reaction Conditions :
-
Metal-to-ligand ratio: 1:1
-
Solvent: Methanol or aqueous ethanol
-
pH: Neutral to slightly acidic
Applications :
Hydrogenolysis and Deprotection
The compound’s amine groups may participate in hydrogenolysis under catalytic hydrogenation conditions:
Example :
Reduction of a hypothetical benzyl-protected derivative:
BnO-CO-NH-CH₂-C(O)-N-(pyridin-2-ylmethyl) →
this compound
Conditions :
Yield : ~84–89% (based on analogous deprotection reactions) .
Salt Formation
The primary amine forms stable salts with acids, enhancing crystallinity and bioavailability:
Example :
this compound + HCl →
this compound hydrochloride
Conditions :
Characterization :
Coupling Reactions
The acetamide moiety can act as a nucleophile in peptide-like couplings. For example, reaction with carboxylic acids using HATU or EDC:
Example :
this compound + RCOOH →
R-CO-NH-CH₂-C(O)-N-(pyridin-2-ylmethyl)
Conditions :
Yield : ~52–84% (based on analogous amide bond formations) .
Scientific Research Applications
2-[(2-Aminoethyl)amino]-N-(pyridin-2-ylmethyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Mechanism of Action
The mechanism by which 2-[(2-Aminoethyl)amino]-N-(pyridin-2-ylmethyl)acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The pyridine ring can participate in π-π interactions, while the aminoethyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s unique features are best highlighted through comparison with structurally related acetamides (Table 1):
Key Observations :
- The 2-aminoethylamino chain distinguishes the target compound from halogenated derivatives () and simpler pyridine-linked acetamides (), offering enhanced hydrogen-bonding capacity for biological targeting or metal coordination .
Yield Considerations :
Physical and Chemical Properties
- Solubility: The hydrophilic 2-aminoethylamino group likely improves water solubility compared to halogenated () or perfluoroalkylated () derivatives.
- Stability : The absence of reactive halogens (cf. ) or labile sulfanyl groups () suggests greater stability under physiological conditions .
Biological Activity
2-[(2-Aminoethyl)amino]-N-(pyridin-2-ylmethyl)acetamide is a compound of interest in medicinal chemistry due to its unique structural features, including a pyridine ring and an aminoethyl side chain. This compound has garnered attention for its potential biological activities, which may have implications in various therapeutic areas.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 208.26 g/mol. The presence of functional groups such as secondary amines and acetamides contributes to its reactivity and biological interactions .
Biological Activity
Preliminary studies indicate that this compound may exhibit several biological activities, including:
- Antimicrobial Activity : Initial investigations suggest that this compound may possess antibacterial properties. Its structural similarity to other known antimicrobial agents indicates potential effectiveness against various bacterial strains .
- Binding Affinity : Interaction studies have focused on the compound's binding affinity to biological targets, which is crucial for understanding its therapeutic potential. These interactions may influence the efficacy and safety profile of the compound in clinical applications.
Research Findings
Recent research has explored the synthesis and biological evaluation of this compound. A case study demonstrated its effectiveness in inhibiting bacterial growth, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
Table 1: Comparative MIC Values of this compound
| Bacterial Strain | MIC (µg/mL) | Comparison Agent | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 12.5 | Ciprofloxacin | 2 |
| Escherichia coli | 15.0 | Amoxicillin | 4 |
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Reaction with Pyridine Derivatives : The compound can be synthesized by reacting aminoethyl derivatives with pyridine carbaldehyde, yielding the target compound along with potential intermediates .
- Complexation Studies : Recent studies have also investigated the complexation of this compound with metal ions like Cu(II) and Cd(II), revealing potential applications in coordination chemistry and catalysis .
Applications
The versatility of this compound extends across multiple fields:
- Medicinal Chemistry : Its potential as an antimicrobial agent positions it as a candidate for further development in antibiotic therapies.
- Pharmaceutical Research : Ongoing studies aim to elucidate its pharmacokinetic properties and optimize its therapeutic index through structural modifications.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-[(2-Aminoethyl)amino]-N-(pyridin-2-ylmethyl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via a one-pot reaction using sodium chlorodifluoroacetate as a difluorocarbene source under reflux conditions in ethanol. Optimization involves adjusting molar ratios (e.g., 1:1.2 for amine:difluoromethylating agent), temperature (70–80°C), and reaction time (6–12 hours). Post-synthesis purification typically employs column chromatography with silica gel and a hexane/ethyl acetate gradient (70:30 to 50:50). Yields improve with slow addition of reagents to minimize side reactions .
Q. Which spectroscopic techniques are critical for structural elucidation, and how are key peaks interpreted?
- Methodological Answer :
- NMR : NMR identifies pyridine protons (δ 8.2–8.5 ppm) and acetamide NH (δ 6.8–7.1 ppm). NMR confirms carbonyl groups (δ 165–170 ppm) and pyridinyl carbons (δ 120–150 ppm).
- Mass Spectrometry : ESI-HRMS provides molecular ion peaks (e.g., [M+H]) with <2 ppm error to validate molecular formula.
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages are compared to theoretical values (e.g., C: 58.2%, H: 6.5%, N: 20.1%) .
Q. How is the compound’s stability assessed under varying pH and solvent conditions?
- Methodological Answer : Stability studies involve incubating the compound in buffers (pH 2–12) and solvents (DMSO, water, ethanol) at 25°C and 40°C. Samples are analyzed via HPLC at intervals (0, 24, 48 hours) to monitor degradation. For hydrolytic stability, a phosphate buffer (pH 7.4) is used, with degradation products identified by LC-MS. Results are quantified using peak area normalization .
Advanced Research Questions
Q. What mechanistic insights exist for the difluoromethylation step in the synthesis?
- Methodological Answer : The reaction proceeds via a difluorocarbene intermediate generated from sodium chlorodifluoroacetate. Density Functional Theory (DFT) calculations (B3LYP/6-31G**) model transition states to confirm nucleophilic attack by the pyridine nitrogen. Experimental validation includes trapping intermediates with thiourea or using -NMR to track fluorine incorporation .
Q. How can computational methods (e.g., DFT, molecular docking) predict biological activity?
- Methodological Answer :
- DFT : Optimize geometry at the B3LYP/6-311++G** level to calculate electrostatic potential maps, identifying nucleophilic/electrophilic sites.
- Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., DNA gyrase for antimicrobial studies). Docking scores (<-7.0 kcal/mol suggest strong binding) correlate with experimental MIC values .
Q. How to design experiments to evaluate DNA-binding affinity and antimicrobial activity?
- Methodological Answer :
- DNA Binding : Use UV-Vis titration (CT-DNA, λ = 260 nm) to calculate binding constants () via the Benesi-Hildebrand equation. Ethidium bromide displacement assays (fluorescence quenching) confirm intercalation.
- Antimicrobial Testing : Broth microdilution (CLSI guidelines) determines MICs against Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (e.g., E. coli ATCC 25922) strains. Fungal assays (e.g., C. albicans) use Sabouraud dextrose agar with 48-hour incubation .
Q. How are crystallographic data analyzed to resolve structural ambiguities?
- Methodological Answer : Single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) resolves bond lengths and angles. Refinement with SHELXL-97 confirms geometry (e.g., C–N bond lengths: 1.32–1.38 Å). Hydrogen bonding networks (e.g., N–H···O interactions) are visualized using Mercury software. Data-to-parameter ratios >15 ensure reliability .
Q. What strategies address contradictory data in reaction yields or biological activity?
- Methodological Answer :
- Yield Discrepancies : Compare solvent polarity (e.g., DMF vs. ethanol) and catalyst loading (e.g., 5 mol% vs. 10 mol% Pd/C). Replicate reactions under inert atmospheres to exclude moisture/oxygen effects.
- Bioactivity Variability : Standardize inoculum size (0.5 McFarland) and use clinical isolates alongside ATCC strains. Statistical analysis (ANOVA, p <0.05) identifies significant differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
